molecular formula C17H18ClN3O4S B2476382 2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217080-38-0

2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2476382
CAS RN: 1217080-38-0
M. Wt: 395.86
InChI Key: NUYNKSQZTLBTEM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3-Benzodioxole-5-carboxamide . The 1,3-Benzodioxole-5-carboxamide has a molecular formula of C8H7NO3 and an average mass of 165.146 Da . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . The synthesis was based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-5-carboxamide has been analyzed using various spectroscopic techniques . The synthesized compounds’ 1H and 13C NMR spectra were analyzed using a Bruker DPX-500 High-Performance Digital FT-NMR Spectrometer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. Diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzodioxole-5-carboxamide have been reported. It has a molecular formula of CHNO, an average mass of 165.146 Da, and a Monoisotopic mass of 165.042587 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds involves reactions leading to complex heterocyclic structures, which could serve as a basis for developing potential therapeutic agents. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid results in angular isoindole dione derivatives, showcasing the chemical versatility of thieno[2,3-c]pyridine compounds (Vasilin et al., 2015).
  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors show anti-inflammatory and analgesic properties, indicating the potential pharmacological applications of compounds with similar structures (Abu‐Hashem et al., 2020).

Potential Biological Activities

  • Certain heterocyclic carboxamides, including analogues similar in structure to the compound , have been evaluated as potential antipsychotic agents, suggesting the therapeutic relevance of such molecules in neuropsychiatric disorders (Norman et al., 1996).
  • Another study synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating antimicrobial activity against specific strains, hinting at the compound's potential in antimicrobial therapy (Kolisnyk et al., 2015).

Applications in Materials Science

  • The development of photosensitive poly(benzoxazole) based on specific precursors showcases the potential use of related compounds in the creation of novel materials with unique photosensitive properties (Ebara et al., 2003).

Future Directions

The future directions for this compound could involve further investigation of its potential biological activities. For instance, the antidiabetic potential of similar compounds has been investigated . Further in vivo assessment of these promising compounds is needed .

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S.ClH/c1-20-5-4-10-13(7-20)25-17(14(10)15(18)21)19-16(22)9-2-3-11-12(6-9)24-8-23-11;/h2-3,6H,4-5,7-8H2,1H3,(H2,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYNKSQZTLBTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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